molecular formula C13H13FN2O2 B10956246 N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10956246
M. Wt: 248.25 g/mol
InChI Key: SKDNISIXWFRUBQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanenitrile and ethyl chloroformate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Attachment of the Methyl Group: The methyl group is introduced through an alkylation reaction using methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the oxazole derivative and an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biochemical properties and potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets, which may lead to the development of new drugs for treating various diseases.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
  • 2-fluoro-4-methylphenol
  • N-(4-fluoro-2-methylphenyl)-6-methyl-1-(2-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-amine

Comparison: N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to other similar compounds. The fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H13FN2O2/c1-7-6-10(14)4-5-11(7)15-13(17)12-8(2)9(3)18-16-12/h4-6H,1-3H3,(H,15,17)

InChI Key

SKDNISIXWFRUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NOC(=C2C)C

Origin of Product

United States

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